molecular formula C14H14N4 B3012152 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-67-9

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B3012152
CAS No.: 339102-67-9
M. Wt: 238.294
InChI Key: JFFPSVGAUFADRX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile is an organic compound with the molecular formula C13H14N4. It is known for its applications in organic synthesis and its role as an intermediate in the production of various biologically active compounds.

Scientific Research Applications

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of aniline with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of malononitrile. The reaction is carried out under reflux conditions in a suitable solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable heterocyclic compounds makes it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[(E)-3-anilino-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18(2)14(12(10-15)11-16)8-9-17-13-6-4-3-5-7-13/h3-9,17H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFPSVGAUFADRX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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